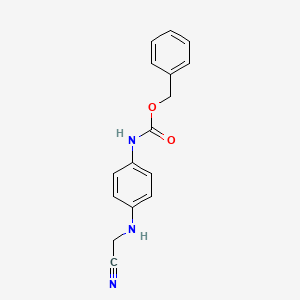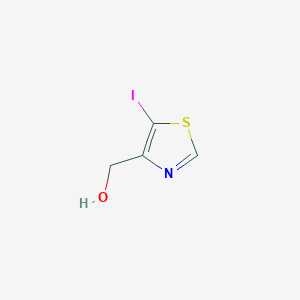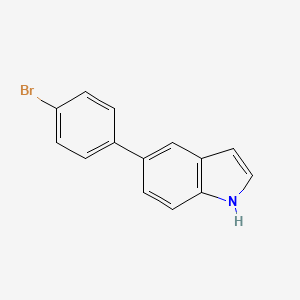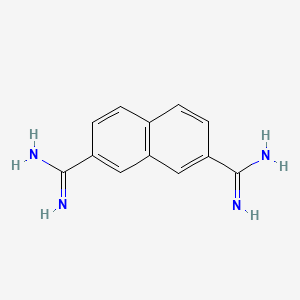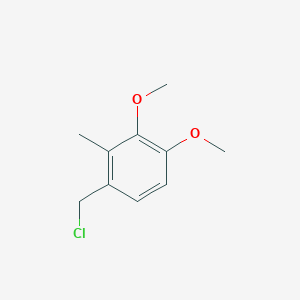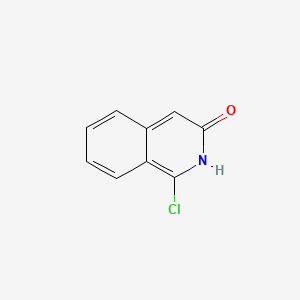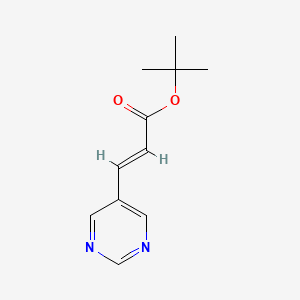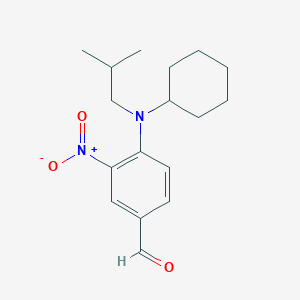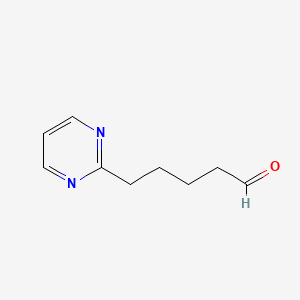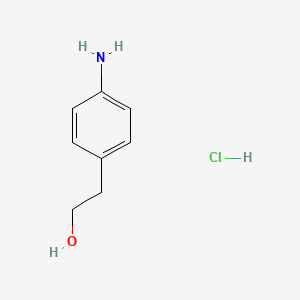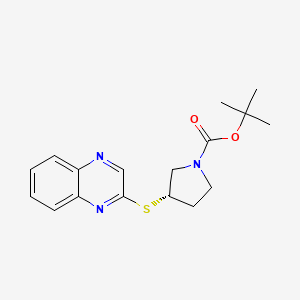
Methyl4-acetoxy-1-phenyl-2-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-acetoxy-1-phenyl-2-naphthoate is an organic compound with the molecular formula C20H16O4. It is a methyl ester derivative of 4-acetoxy-1-phenyl-2-naphthoic acid. This compound is known for its unique chemical structure, which includes a naphthalene ring system substituted with acetoxy and phenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetoxy-1-phenyl-2-naphthoate typically involves the esterification of 4-acetoxy-1-phenyl-2-naphthoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In an industrial setting, the production of Methyl 4-acetoxy-1-phenyl-2-naphthoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-acetoxy-1-phenyl-2-naphthoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-acetoxy-1-phenyl-2-naphthoic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: 4-acetoxy-1-phenyl-2-naphthoic acid and methanol.
Reduction: The corresponding alcohol derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-acetoxy-1-phenyl-2-naphthoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-acetoxy-1-phenyl-2-naphthoate involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The phenyl and naphthalene rings can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-hydroxy-1-phenyl-2-naphthoate: Similar structure but with a hydroxy group instead of an acetoxy group.
Methyl 4-methoxy-1-phenyl-2-naphthoate: Contains a methoxy group instead of an acetoxy group.
Methyl 4-acetoxy-2-phenyl-1-naphthoate: Isomer with different substitution pattern on the naphthalene ring.
Uniqueness
Methyl 4-acetoxy-1-phenyl-2-naphthoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both acetoxy and phenyl groups on the naphthalene ring system allows for diverse chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C20H16O4 |
|---|---|
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
methyl 4-acetyloxy-1-phenylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C20H16O4/c1-13(21)24-18-12-17(20(22)23-2)19(14-8-4-3-5-9-14)16-11-7-6-10-15(16)18/h3-12H,1-2H3 |
Clave InChI |
LODJLIXTQXVWGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


